PHPS1 -

PHPS1

Catalog Number: EVT-280111
CAS Number:
Molecular Formula: C21H15N5O6S
Molecular Weight: 465.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PHPS1 is a small molecule inhibitor primarily known for its specific and potent inhibitory action against Src homology 2 domain-containing phosphatase-2 (SHP2) [ ]. SHP2 is a protein tyrosine phosphatase implicated in a variety of cellular processes including growth factor signaling and immune responses. Aberrant SHP2 activity has been linked to various diseases, including cancer, leukemia, and metabolic disorders.

PHPS1's specificity for SHP2 over closely related phosphatases like SHP1 and PTP1B makes it a valuable tool for dissecting the role of SHP2 in different biological systems [ , ].

NSC-87877

Compound Description: NSC-87877 is a small molecule inhibitor that targets Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2). It exhibits inhibitory activity against both SHP2 and the related tyrosine phosphatase SHP1. []

IIB08

Compound Description: IIB08 is a salicylic acid-based small molecule inhibitor that selectively targets SHP2. Its mechanism of action involves binding to both the active site and adjacent sub-pockets of SHP2, resulting in a higher affinity and selectivity compared to other inhibitors. [, ]

Relevance: Like PHPS1, IIB08 specifically inhibits SHP2. [, , ] Both compounds have demonstrated efficacy in preclinical studies involving SHP2-dependent diseases, including myeloproliferative neoplasms. [, ]

SHP099

Compound Description: SHP099 is a potent and selective allosteric inhibitor of SHP2. [] It has demonstrated efficacy in preclinical models of various diseases, including cancer and metabolic disorders.

Relevance: SHP099, similar to PHPS1, targets SHP2 and exhibits inhibitory effects on its activity. [] Both compounds highlight the therapeutic potential of targeting SHP2 in a range of diseases.

Relaxin

Compound Description: Relaxin is a peptide hormone with pleiotropic effects, including anti-fibrotic and vasodilatory actions. [] While not a direct SHP2 inhibitor, Relaxin has been shown to modulate SHP2 phosphorylation in the context of non-alcoholic fatty liver disease (NAFLD). []

Relevance: In the context of NAFLD research, Relaxin exerts effects similar to PHPS1 by influencing SHP2 phosphorylation. [] This suggests a potential interplay between Relaxin signaling and the SHP2 pathway.

p-Hydroxypropiophenone (PHP)

Compound Description: p-Hydroxypropiophenone (PHP) is an inhibitor of azo dye carcinogenesis. It has been shown to partially reverse the decrease in the liver RNA/DNA ratio induced by the azo dye 3'-methyl-4-dimethylaminoazobenzene (3'MeDAB). [, ]

Phenylhydrazonopyrazolone Sulfate

Compound Description: Phenylhydrazonopyrazolone sulfate is a chemical class that includes PHPS1. Compounds belonging to this class generally possess a phenylhydrazonopyrazolone scaffold with a sulfonate group. []

Classification

PHPS1 belongs to the class of small molecule inhibitors specifically targeting protein tyrosine phosphatases. It is classified as a sulfonate compound with a distinct structure that allows it to interact selectively with Shp2 over related phosphatases like Shp1 and PTP1B .

Synthesis Analysis

The synthesis of PHPS1 involves a four-step procedure primarily based on the C-acylation of triphenylphosphoranylidene acetate. The detailed steps include:

  1. Formation of the Hydrazone: The initial step involves the reaction of a pyrazolone derivative with a phenylhydrazine to form a hydrazone.
  2. Sulfonation: The resulting hydrazone undergoes sulfonation to introduce the sulfonate group, enhancing its solubility and biological activity.
  3. Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
  4. Characterization: The synthesized compound is characterized using techniques like NMR (Nuclear Magnetic Resonance) and mass spectrometry to confirm its structure .

The synthesis parameters, including temperature, reaction time, and solvent choice, are critical for optimizing yield and purity.

Molecular Structure Analysis

The molecular structure of PHPS1 features a phenylhydrazone core linked to a pyrazolone ring with a sulfonate group. Key structural characteristics include:

  • Molecular Formula: C12_{12}H12_{12}N4_{4}O3_{3}S
  • Molecular Weight: Approximately 288.31 g/mol
  • Functional Groups: Presence of hydrazone, pyrazolone, and sulfonate functional groups contributes to its solubility and interaction capabilities.

The compound's three-dimensional conformation allows it to fit into the active site of Shp2, facilitating strong binding through multiple interactions such as hydrogen bonds and π-stacking .

Chemical Reactions Analysis

PHPS1 primarily acts as an inhibitor in biochemical reactions involving Shp2. Its mechanism includes:

  • Competitive Inhibition: PHPS1 increases the Michaelis constant (KmK_m) without affecting the maximum velocity (VmaxV_{max}) of the enzyme reaction, indicating that it competes with substrate binding at the active site .
  • Dissociation Constants: The inhibition constant (KiK_i) for PHPS1 against Shp2 has been determined to be approximately 0.73 μM, demonstrating its potency compared to other phosphatases like PTP1B and Shp1 .
Mechanism of Action

PHPS1 exerts its inhibitory effects by binding selectively to the active site of Shp2. The binding model suggests:

  • Hydrogen Bonding: The sulfonate moiety forms multiple hydrogen bonds with key residues in the active site (Cys-459 to Arg-465), enhancing specificity for Shp2.
  • Aromatic Interactions: π-stacking interactions occur between the phenyl ring of PHPS1 and aromatic residues within the active site, stabilizing the inhibitor-enzyme complex.

These interactions effectively block substrate access, thereby inhibiting dephosphorylation processes critical for cell signaling pathways involved in cancer progression .

Physical and Chemical Properties Analysis

PHPS1 exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in polar solvents due to its sulfonate group.
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.
  • Melting Point: Specific melting point data should be obtained from experimental characterization.

These properties make PHPS1 suitable for biological applications as an inhibitor of Shp2 .

Applications

PHPS1 has significant potential applications in scientific research and therapeutic development:

  • Cancer Research: As an inhibitor of Shp2, PHPS1 can be used to study its role in oncogenic signaling pathways, particularly in cancers driven by receptor tyrosine kinases.
  • Drug Development: Due to its specificity and potency, PHPS1 serves as a lead compound for developing new therapeutics targeting Shp2-related diseases.
  • Biochemical Studies: It can be utilized in various biochemical assays to elucidate the function of protein tyrosine phosphatases in cellular signaling networks .
Discovery and Development of PHPS1 as a Selective SHP2 Inhibitor

High-Throughput In Silico Screening for SHP2-Specific Inhibitors

The identification of PHPS1 originated from a groundbreaking in silico screening strategy targeting the catalytic site of SHP2, a protein tyrosine phosphatase implicated in oncogenic signaling due to gain-of-function mutations in leukemias and solid tumors. Researchers performed homology modeling of the SHP2 PTP domain using the crystal structure of PTP1B (PDB ID: 1N6W) as a template, achieving a model with 34% sequence identity and 47% similarity. This model revealed a deep, narrow substrate-binding pocket critical for inhibitor design [1] [4]. A virtual library of ~2.7 million small-molecule compounds was screened using molecular docking algorithms (MOE database), applying stringent selection criteria: (i) binding energy thresholds, (ii) compatibility with the catalytic cleft’s electrostatic environment, and (iii) drug-like properties (molecular weight <500 Da, logP <5). From 2,271 initial hits, 60 compounds underwent enzymatic validation. PHPS1 emerged as the lead candidate, inhibiting SHP2-mediated hydrolysis of para-nitrophenylphosphate (pNPP) by >50% at 50 µM and blocking HGF/SF-induced epithelial cell scattering—a SHP2-dependent phenotypic response [1] [4].

Table 1: Key Metrics of the Virtual Screening Workflow

Screening StageCompoundsSelection CriteriaOutcome
Initial Database~2,700,000Drug-like propertiesN/A
Docking Hits2,271Binding energy, catalytic site compatibility843 classified as "potent"
Specificity Filtering235Unique H-bond interactions with Asn-281/Arg-36260 prioritized for testing
Enzymatic/Cellular Validation20>50% inhibition of SHP2 activity at 50 µMPHPS1 identified as top inhibitor

Structural Basis of PHPS1 Binding to the Catalytic Site of SHP2

PHPS1 (phenylhydrazonopyrazolone sulfonate) binds SHP2 competitively by occupying its catalytic cleft. Docking simulations predicted that the sulfonate group forms seven hydrogen bonds with residues in the PTP signature loop (Cys459-Arg465), while its phenyl ring engages in π-stacking with Tyr279 and His426. Crucially, hydrogen bonds with Asn-281 and Arg-362—residues at the periphery of the catalytic site—underpin PHPS1’s selectivity [1] [8]. Substrate titration assays confirmed competitive inhibition, evidenced by increased Michaelis constant (Kₘ) without altered maximal velocity (Vₘₐₓ) when SHP2 was exposed to escalating PHPS1 concentrations. Mutagenesis studies further validated Tyr279’s role: its substitution disrupted PHPS1 binding, highlighting its contribution to stabilizing the inhibitor-enzyme complex [1] [10]. Surface plasmon resonance (SPR) analysis quantified this interaction, revealing a dissociation constant (KD) of 40 nM for wild-type SHP2, which increased 9-fold (KD = 368 nM) in a Y279A mutant [10].

Table 2: Key Binding Interactions of PHPS1 with SHP2

PHPS1 Chemical MoietySHP2 ResidueInteraction TypeFunctional Role
Sulfonate groupGly464, Arg4657 H-bondsAnchors to PTP signature loop
Phenyl ringTyr279, His426π-StackingStabilizes aromatic pocket occupancy
Hydrazone linkerAsn281, Arg362H-bondsConfers selectivity vs. Shp1/PTP1B
Nitro groupAla461, Ser460Hydrophobic/H-bondOptimizes binding orientation

Optimization of the PHPS Compound Class: Structure-Activity Relationship Analysis

Systematic modifications of PHPS1’s core structure elucidated critical pharmacophores for SHP2 inhibition:

  • Sulfonate Group: Replacement with sulfonamide (PHPS2) or carboxylate (PHPS3) reduced enzymatic inhibition 2-fold and 10-fold, respectively. Cellular activity (HGF/SF-induced scattering) was abolished, emphasizing the sulfonate’s role as a phosphotyrosine mimetic [1].
  • Nitro Group Position: Shifting the nitro group from para to meta (PHPS4) retained potency (IC50 ≈ 5 µM), while its deletion (PHPS5) or halogen substitution (PHPS6, PHPS7) diminished activity. This highlights the necessity of electron-withdrawing groups at the para position for optimal target engagement [1] [6].
  • Aromatic Systems: Non-aromatic substitutions at the pyrazolone-attached phenyl rings (PHPS8, PHPS9) abolished inhibition, confirming that planar aromaticity is essential for π-stacking.
  • Ester Derivative (PHPS10): Introduction of a carboxylic ester improved enzymatic inhibition 3-fold (IC50 = 1.7 µM) but failed in cellular assays due to poor membrane permeability [1].

Table 3: Structure-Activity Relationship of PHPS Analogs

CompoundR1R2SHP2 IC50 (µM)Cellular Activity (Scattering Assay)
PHPS1-SO3H-NO25.0+++
PHPS2-SO2NH2-NO210.0-
PHPS3-COOH-NO250.0-
PHPS4-SO3H-NO2 (meta)5.2++
PHPS5-SO3H-H>100-
PHPS10-COOCH3-NO21.7+ (weak)

Specificity Profiling Against Related Tyrosine Phosphatases (Shp1, PTP1B, MptpA)

PHPS1 exhibits exceptional selectivity for SHP2 over closely related PTPs. Enzymatic profiling against 11 tyrosine phosphatases revealed:

  • Shp1: 15-fold weaker inhibition (IC50 = 75 µM) than SHP2, attributed to divergent residues near the catalytic pocket (e.g., Lys364 in SHP2 vs. Glu in Shp1) [1] [7].
  • PTP1B: 8-fold reduced sensitivity (IC50 = 40 µM) due to steric hindrance from Phe182 in PTP1B, which clashes with PHPS1’s nitro group [1].
  • MptpA: No inhibition at 50 µM, as Mycobacterium tuberculosis phosphatase lacks key residues for sulfonate binding [1].Six other PTPs (including ECPTP) showed negligible inhibition. PHPS4, an analog with meta-nitro substitution, achieved even greater selectivity (20-fold over Shp1). Surface plasmon resonance (SPR) corroborated this specificity, with PHPS1 binding SHP2 at 40 nM KD but showing no affinity for Shp1 or PTP1B at ≤1 µM [10].

Table 4: Selectivity Profile of PHPS1 Across PTP Family

PhosphataseIC50 (µM)Selectivity Ratio (vs. SHP2)Structural Basis for Selectivity
SHP25.01.0N/A
Shp175.015.0Lys364 vs. Glu; altered electrostatic environment
PTP1B40.08.0Phe182 steric clash with nitro group
MptpA>50>10Absence of sulfonate-binding residues
ECPTP12.52.5Non-conserved WPD loop conformation

Properties

Product Name

PHPS1

IUPAC Name

4-[[5-(4-nitrophenyl)-3-oxo-2-phenyl-1H-pyrazol-4-yl]diazenyl]benzenesulfonic acid

Molecular Formula

C21H15N5O6S

Molecular Weight

465.4 g/mol

InChI

InChI=1S/C21H15N5O6S/c27-21-20(23-22-15-8-12-18(13-9-15)33(30,31)32)19(14-6-10-17(11-7-14)26(28)29)24-25(21)16-4-2-1-3-5-16/h1-13,24H,(H,30,31,32)

InChI Key

IYPHPQODKSHEHV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C(=NNC3=CC=C(C=C3)S(=O)(=O)O)C(=N2)C4=CC=C(C=C4)[N+](=O)[O-]

Solubility

Soluble in DMSO

Synonyms

PHPS1; PHPS 1; PHPS-1

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=CC=C(C=C4)S(=O)(=O)O

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=N/NC3=CC=C(C=C3)S(=O)(=O)O)/C(=N2)C4=CC=C(C=C4)[N+](=O)[O-]

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